Dehydro trimipramine

Description

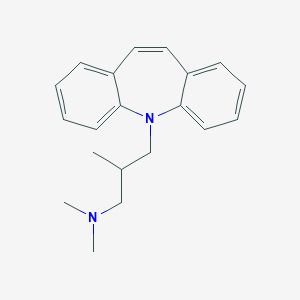

Structure

3D Structure

Properties

IUPAC Name |

3-benzo[b][1]benzazepin-11-yl-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22/h4-13,16H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFADUFBCJRRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2C=CC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-69-5 | |

| Record name | Dehydro trimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDRO TRIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4988Q8TXP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Characterization Methodologies for Dehydro Trimipramine

Dehydro trimipramine (B1683260) is chemically identified as (2RS)-3-(5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine. synzeal.comlgcstandards.comchemicea.com It is recognized as a related compound and impurity in the synthesis of trimipramine, designated as Trimipramine Maleate (B1232345) EP Impurity C and Trimipramine USP Related Compound A. synzeal.comsynzeal.com The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques.

While detailed proprietary data from commercial suppliers is not publicly disseminated, the characterization of reference standards for Dehydro trimipramine typically involves a suite of analytical methods to confirm its identity and purity. These methods are crucial for ensuring the accuracy of analytical testing in pharmaceutical formulations.

Key Physicochemical Data for this compound:

| Property | Value | Source |

| Chemical Name | (2RS)-3-(5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine | synzeal.comlgcstandards.com |

| Synonyms | This compound, Trimipramine Maleate EP Impurity C, Trimipramine USP Related Compound A | synzeal.comchemicea.comsynzeal.com |

| Molecular Formula | C20H24N2 | synzeal.comchemicalbook.com |

| Molecular Weight | 292.43 g/mol | chemicalbook.com |

| CAS Number | 315-69-5 | synzeal.comchemicalbook.com |

Spectroscopic and Chromatographic Characterization:

The structural elucidation of this compound is achieved through the application of several key analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental in determining the complex structure of this compound. While specific spectral data is often proprietary, ¹H NMR would be used to identify the chemical environment of the protons, including those on the aromatic rings, the vinyl group in the dibenzo[b,f]azepine ring system, and the aliphatic side chain. ¹³C NMR provides information on the number and types of carbon atoms present in the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns. This information is critical for confirming the molecular formula and providing evidence for the proposed structure. The electron ionization (EI) mass spectrum of the parent drug, trimipramine, shows characteristic fragmentation, and similar techniques would be applied to this compound to elucidate its structure. t3db.ca

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary method for separating this compound from trimipramine and other related impurities. The United States Pharmacopeia (USP) provides methods for the analysis of trimipramine and its related compounds, where this compound (as Trimipramine Related Compound A) is a specified impurity to be monitored. drugfuture.com The retention time in a specific HPLC system serves as a key identifier.

Reference standard providers typically supply a Certificate of Analysis (CoA) that includes detailed results from these analytical techniques, confirming the identity and purity of the this compound standard. synzeal.comsynzeal.com

Chemical Synthesis Approaches for Dehydro Trimipramine As a Reference Standard

The synthesis of Dehydro trimipramine (B1683260) as a reference standard requires a controlled and well-documented process to ensure the final product has a high degree of purity. While specific, detailed synthesis procedures for Dehydro trimipramine are not extensively published in the public domain, the general synthetic strategies for related dibenzo[b,f]azepine compounds can provide insight into its preparation.

The synthesis of trimipramine itself involves the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine. wikipedia.org A plausible synthetic route for this compound would likely start from a different precursor, 5H-dibenzo[b,f]azepine (also known as iminostilbene), which possesses the unsaturated seven-membered ring characteristic of this compound.

A potential synthetic pathway could involve the following conceptual steps:

Deprotonation of 5H-dibenzo[b,f]azepine: The nitrogen atom of the iminostilbene (B142622) ring is deprotonated using a strong base to form a nucleophilic anion.

Alkylation with a suitable side chain: The resulting anion is then reacted with a halo-substituted propane (B168953) derivative, such as a 3-chloro-N,N,2-trimethylpropan-1-amine or a similar reagent, to introduce the characteristic side chain of this compound.

The reaction conditions, including the choice of solvent, base, temperature, and purification methods, would be critical to achieving a high yield and purity of the final product. The purification of the synthesized this compound would likely involve chromatographic techniques to isolate it from any unreacted starting materials or by-products. The final product would then be rigorously characterized using the analytical methods described in the previous section to qualify it as a reference standard.

The synthesis of reference standards is a specialized field, and companies that produce them maintain proprietary methods to ensure the quality and consistency of their products. synzeal.com

Biosynthesis and Metabolic Transformations of Dehydro Trimipramine

Pathways of Dehydro Trimipramine (B1683260) Formation from Trimipramine and its Metabolites

The formation of dehydro trimipramine is not a direct metabolic step from trimipramine but rather a multi-step process involving hydroxylated intermediates and subsequent chemical reactions.

Role of Hydroxylated Intermediates (e.g., 2,10- or 2,11-dihydroxytrimipramine)

The initial and crucial step in the pathway to this compound is the hydroxylation of the trimipramine molecule. In vitro studies utilizing human CYP2D6 isozyme have identified the formation of 2-hydroxytrimipramine and a previously unreported metabolite, 2,10- or 2,11-dihydroxytrimipramine (B128805). nih.gov These dihydroxylated metabolites are key precursors in the subsequent formation of this compound derivatives. nih.govtaylorandfrancis.com The hydroxylation occurs on the aromatic ring system of the dibenzazepine (B1670418) nucleus. nih.gov

Acetylation and Dehydration Reactions Leading to 10,11-Dehydro-2-acetoxytrimipramine

Following the formation of dihydroxylated intermediates, a significant transformation involves acetylation. When the 2,10- or 2,11-dihydroxytrimipramine metabolite is acetylated, a dehydration reaction occurs at the C10 position. nih.govtaylorandfrancis.comresearchgate.net This process results in the formation of 10,11-dehydro-2-acetoxytrimipramine, a dehydrated and acetylated derivative of the original hydroxylated metabolite. nih.govtaylorandfrancis.comresearchgate.net This specific compound is a key indicator of this metabolic pathway.

Enzymatic Mechanisms Driving this compound Production

The biotransformation of trimipramine and its metabolites into precursors of this compound is primarily driven by specific enzyme systems within the body, most notably the Cytochrome P450 family.

Cytochrome P450 (CYP) Isozyme Involvement in Precursor Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of trimipramine. Specifically, the CYP2D6 isozyme is instrumental in the hydroxylation steps that create the necessary precursors for this compound formation. nih.govtaylorandfrancis.comresearchgate.net In vitro experiments have demonstrated that human CYP2D6 can metabolize trimipramine to 2-hydroxytrimipramine and 2,10- or 2,11-dihydroxytrimipramine. nih.gov

Below is a table summarizing the primary roles of different CYP450 isozymes in trimipramine metabolism:

| Enzyme | Primary Metabolic Role |

| CYP2D6 | Hydroxylation of trimipramine and desmethyltrimipramine. researchgate.netpharmgkb.org |

| CYP2C19 | N-demethylation of trimipramine. researchgate.netpharmgkb.org |

| CYP3A4 | Contributes to the overall metabolism of trimipramine. researchgate.net |

| CYP2C9 | Plays a minor role in the demethylation of trimipramine. pharmgkb.org |

| CYP1A2 | May also contribute to trimipramine metabolism. researchgate.net |

Other Enzyme Systems Facilitating Dehydration Pathways

While the initial hydroxylation is a CYP-mediated event, the subsequent acetylation and dehydration leading to 10,11-dehydro-2-acetoxytrimipramine involve other enzyme systems. Acetylation reactions in drug metabolism are typically catalyzed by N-acetyltransferases (NATs). Although direct evidence for a specific NAT enzyme in the formation of 10,11-dehydro-2-acetoxytrimipramine is not explicitly detailed in the provided search results, the acetylation step itself points to the involvement of such an enzyme system. nih.govtaylorandfrancis.comresearchgate.net The dehydration appears to be a chemical consequence of the acetylation of the dihydroxylated intermediate. nih.gov

In Vitro Metabolic Studies of this compound Formation

The understanding of this compound formation is largely derived from in vitro studies. A pivotal study utilized a commercial preparation of human CYP2D6 isozyme expressed in a human cell line to investigate the metabolism of trimipramine. nih.gov In this system, the researchers were able to isolate and identify not only 2-hydroxytrimipramine but also the novel metabolite, 2,10- or 2,11-dihydroxytrimipramine. nih.gov

The structures of these metabolites were confirmed using gas chromatography-mass spectrometry (GC-MS) on both underivatized and derivatized extracts. nih.gov Crucially, the study demonstrated that the acetylation of the dihydroxy metabolite led to dehydration at the C10 position, yielding 10,11-dehydro-2-acetoxytrimipramine. nih.gov This in vitro model was valuable for identifying potential in vivo substrates for the human CYP2D6 isozyme and elucidating the specific pathway leading to this compound derivatives. nih.gov

The following table details the compounds identified in in vitro metabolic studies leading to this compound derivatives:

| Compound | Method of Identification | Key Finding |

| 2-Hydroxytrimipramine | GC-MS | A primary hydroxylated metabolite of trimipramine formed by CYP2D6. nih.gov |

| 2,10- or 2,11-dihydroxytrimipramine | GC-MS | A novel dihydroxylated metabolite and key precursor. nih.gov |

| 10,11-Dehydro-2-acetoxytrimipramine | GC-MS of acetylated extract | Formed via acetylation and subsequent dehydration of the dihydroxy metabolite. nih.gov |

Microsomal and Recombinant Enzyme Systems

The metabolic conversion of trimipramine is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes. researchgate.net In vitro studies utilizing recombinant human CYP isozymes expressed in human cell lines have been instrumental in identifying the specific enzymes responsible for the transformations leading to this compound derivatives. drugbank.comnih.gov

The key metabolic sequence begins with hydroxylation. The enzyme CYP2D6 is responsible for the initial aromatic hydroxylation of trimipramine to 2-hydroxytrimipramine. pharmgkb.org Further oxidation by CYP2D6 leads to the formation of a dihydroxylated metabolite, identified as 2,10- or 2,11-dihydroxytrimipramine. drugbank.comnih.gov This dihydroxytrimipramine is a critical intermediate. The formation of the dehydro compound occurs when this dihydroxylated metabolite undergoes acetylation, which is then followed by a dehydration reaction at the C10 position. drugbank.comtaylorandfrancis.com This process results in the formation of 10,11-dehydro-2-acetoxytrimipramine . drugbank.comnih.gov

The table below summarizes the key enzymes involved in the metabolic pathways of trimipramine.

| Enzyme Family | Specific Enzyme | Role in Trimipramine Metabolism | Resulting Metabolite(s) |

| Cytochrome P450 | CYP2D6 | Aromatic hydroxylation | 2-hydroxytrimipramine, 2,10/2,11-dihydroxytrimipramine |

| CYP2C19 | N-demethylation (primary pathway) | Desmethyltrimipramine | |

| CYP2C9 | N-demethylation (minor pathway) | Desmethyltrimipramine | |

| CYP3A4/CYP3A5 | General metabolism, particularly of (L)-trimipramine | Unidentified metabolites |

Cellular Models for Investigating Metabolic Pathways

The elucidation of the metabolic pathway leading to 10,11-dehydro-2-acetoxytrimipramine was significantly advanced by the use of specific cellular models. In particular, studies have employed human cell lines engineered to express single human CYP isozymes , such as CYP2D6. drugbank.comnih.gov This recombinant system allows researchers to isolate the function of a specific enzyme and identify the metabolites it produces without the confounding activities of other enzymes. It was within such a system that 2,10- or 2,11-dihydroxytrimipramine was first identified as a novel metabolite of trimipramine and its subsequent conversion to the dehydro form was described. drugbank.comnih.gov

In addition to single-enzyme expression systems, more complex cellular models are available for studying drug metabolism. These include:

HepaRG cells: A human hepatic progenitor cell line that can differentiate into hepatocyte-like cells. These cells express a wide range of drug-metabolizing enzymes and transporters, offering a more comprehensive and physiologically relevant model than single-enzyme systems.

Primary human hepatocytes: Considered the "gold standard" for in vitro metabolism studies, these cells provide the closest representation of in vivo liver function. However, their use is limited by availability, cost, and variability between donors.

These models are crucial for mapping metabolic pathways, identifying reactive metabolites, and predicting potential drug-drug interactions.

Comparative Metabolic Studies Across Species (e.g., Human vs. Rat)

While direct comparative studies on the formation of this compound in humans versus rats are not extensively detailed, inferences can be drawn from the known metabolic pathways of trimipramine and related tricyclic antidepressants. The primary metabolic reactions for trimipramine—hydroxylation and demethylation—are observed in both humans and rats. nih.gov However, the rate and extent of these reactions can differ significantly due to species-specific variations in CYP enzyme expression and activity.

In vitro studies using liver microsomes from different species are a common method for comparing metabolic stability and pathways. researchgate.netcore.ac.uk For instance, research on the related antidepressant imipramine (B1671792) showed differences in metabolic stability across human, rat, mouse, and dog liver microsomes. researchgate.net A comparative study on other tricyclics found a good correlation between the metabolic pathways observed in rat liver microsomes in vitro and those seen in humans in vivo. nih.gov

The table below provides a general comparison of metabolic characteristics between the two species.

| Metabolic Aspect | Human | Rat |

| Primary Enzymes | CYP2D6, CYP2C19, CYP3A4 | Cyp2d, Cyp2c, Cyp3a families |

| Main Pathways | Hydroxylation, N-Demethylation | Hydroxylation, N-Demethylation |

| Metabolic Rate | Generally lower hepatic clearance | Generally higher hepatic clearance |

| Dehydro Metabolite | Formation of 10,11-dehydro-2-acetoxytrimipramine identified via CYP2D6 pathway. drugbank.comnih.gov | Formation not explicitly documented, but pathways for precursors exist. |

Stereochemical Aspects of this compound Formation, if Applicable

The formation of this compound derivatives is a stereoselective process, a direct consequence of the stereospecific metabolism of the parent compound. Trimipramine is administered as a racemic mixture, containing two enantiomers: (L)-trimipramine and (D)-trimipramine. tandfonline.com

Metabolic studies have revealed a distinct stereoselectivity in the enzymatic pathways. taylorandfrancis.com The enzyme CYP2D6 , which is responsible for the critical hydroxylation steps, preferentially metabolizes the (L)-enantiomer of trimipramine. researchgate.nettaylorandfrancis.com In contrast, CYP2C19 , which handles the main N-demethylation pathway, shows a preference for the (D)-enantiomer . researchgate.nettaylorandfrancis.com

Because the formation of 10,11-dehydro-2-acetoxytrimipramine is dependent on the initial 2-hydroxylation and subsequent di-hydroxylation of the trimipramine molecule—reactions catalyzed by CYP2D6—it can be concluded that this dehydro metabolite originates predominantly from (L)-trimipramine . drugbank.comnih.govtaylorandfrancis.com This stereochemical preference is a crucial aspect of trimipramine's metabolism, influencing the pharmacokinetic profile of its various metabolites.

Analytical Methodologies for Detection and Quantification of Dehydro Trimipramine in Biological and Research Samples

Chromatographic Detection and Quantification Strategies

Chromatographic techniques are the cornerstone for the analysis of Dehydro trimipramine (B1683260), providing the necessary selectivity and sensitivity to differentiate it from the parent drug and other metabolites.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible method for the quantification of tricyclic antidepressants and their derivatives. While specific HPLC-UV methods dedicated solely to Dehydro trimipramine are not extensively documented, methods developed for trimipramine can be adapted.

Development of a robust HPLC-UV method for this compound would typically involve the following considerations:

Column Selection: A reversed-phase C18 column is a common choice for the separation of tricyclic antidepressants due to its hydrophobicity, which is suitable for the nonpolar nature of these compounds. shimadzu.com Columns such as a ZORBAX ECLIPSE XDB-C18 (4.6 x 150 mm, 5 µm) have been used for trimipramine analysis. researchgate.net

Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffer (such as phosphate (B84403) or ammonium (B1175870) formate) is typically used. doi.orglatamjpharm.org The pH of the aqueous phase is a critical parameter to control the ionization and retention of the analyte. For instance, a mobile phase of acetonitrile and water (10:90, v/v) adjusted to pH 3 with o-phosphoric acid has been used for similar compounds. researchgate.net

UV Detection: The wavelength for UV detection should be set at the absorption maximum of this compound to ensure the highest sensitivity. For trimipramine and related compounds, detection is often performed in the range of 210-320 nm. shimadzu.commdpi.com

Method Validation: A comprehensive validation according to regulatory guidelines (e.g., ICH) is essential. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related compounds, linearity has been established in ranges such as 0.5-50 µg/mL. researchgate.net

| Parameter | Typical Condition for Related Compounds |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution |

| Detection | UV at 210-320 nm |

| Linearity Range | e.g., 0.5-50 µg/mL |

This table is based on data for analogous tricyclic antidepressants and provides a likely starting point for this compound method development.

For trace-level detection and unambiguous confirmation, mass spectrometry-based methods are superior.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For tricyclic antidepressants like trimipramine and its metabolites, derivatization is often necessary to improve their chromatographic properties and thermal stability. nih.gov A GC-MS method for trimipramine and its metabolites has been developed, which could be applied to this compound. nih.gov This method involved two derivatization steps, and the quantification limits were in the low ng/mL range. nih.gov An SE-54 capillary silica (B1680970) column is a suitable choice for separation. nih.gov

A study on the determination of four tricyclic antidepressants, including trimipramine, in human plasma utilized GC-MS with pipette tip solid-phase extraction. mdpi.comencyclopedia.pub The average recoveries were reported to be between 88.2–104.3%, with LOQs of 2–5 ng/mL. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high selectivity and sensitivity. researchgate.netmayocliniclabs.comtestcatalog.org A simple and sensitive LC-MS/MS method was developed for the determination of trimipramine maleate (B1232345) in human plasma, which can be adapted for this compound. researchgate.net This method used a ZORBAX ECLIPSE XDB-C18 column and an isocratic mobile phase. researchgate.net The analyte and an internal standard were detected using multiple reaction monitoring (MRM) in positive ion mode. researchgate.net

In a method for determining doxazosin (B1670899) and verapamil, trimipramine-d3 was used as an internal standard, highlighting the compatibility of trimipramine and its analogues with LC-MS/MS analysis. doi.org The MRM transition for trimipramine-d3 was m/z 298.2 → 103.1. doi.org For this compound (C₂₀H₂₄N₂; molecular weight: 292.42 g/mol ), one would expect a parent ion [M+H]⁺ at m/z 293.4. sigmaaldrich.com The fragmentation pattern would then be determined to select appropriate product ions for MRM.

| Technique | Key Features for this compound Analysis |

| GC-MS | Requires derivatization; offers high resolution; suitable for volatile compounds. |

| LC-MS/MS | High sensitivity and selectivity; no derivatization needed; ideal for complex matrices. mayocliniclabs.comtestcatalog.org |

This table summarizes the applicability of mass spectrometry techniques for the analysis of this compound.

HPLC-UV Method Development and Optimization

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical to remove interferences from biological matrices like blood, plasma, or urine and to concentrate the analyte before chromatographic analysis.

LLE is a classic and widely used technique for the extraction of tricyclic antidepressants from biological samples. The procedure involves adjusting the pH of the aqueous sample to an alkaline value to ensure the analytes are in their non-ionized, lipophilic form. An organic solvent, immiscible with water, is then used to extract the compounds.

For the analysis of trimipramine and its metabolites in plasma, a double-extraction procedure has been described. capes.gov.br Another method for trimipramine and its metabolites from plasma involved making the sample alkaline with a carbonate buffer (pH 9.8) and extracting with a mixture of 20% ethyl acetate (B1210297) in n-heptane. nih.gov Recoveries for this method were reported to be between 60-91%. nih.gov A simple LLE with a mixture of tert-butyl methyl ether and ethyl acetate (1:1, v/v) has also been successfully used. doi.org

SPE is a more modern and often more efficient alternative to LLE, offering cleaner extracts, higher recovery, and reduced solvent consumption. The choice of sorbent is crucial and depends on the analyte's properties. For tricyclic antidepressants, cation-exchange or reversed-phase sorbents are commonly used.

A method for the confirmation of tricyclic antidepressants, including trimipramine, in various biological samples utilized SPE for sample cleanup. wa.gov The procedure involved conditioning the SPE column, loading the sample, washing away interferences, and finally eluting the analytes with a suitable solvent. wa.gov For the analysis of tricyclic antidepressants and their metabolites in human plasma, Bond-Elut TCA cartridges have been used, with reported recoveries higher than 87%. mdpi.com

In recent years, microextraction techniques have gained popularity due to their simplicity, speed, low cost, and minimal use of organic solvents.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for extraction. A combination of electromembrane extraction (EME) and DLLME has been used for the determination of trimipramine in human plasma and urine by GC. mdpi.com

| Technique | Principle | Application to this compound |

| LLE | Partitioning between two immiscible liquid phases. doi.orgnih.gov | Extraction from plasma using solvents like ethyl acetate/n-heptane. nih.gov |

| SPE | Partitioning between a solid and a liquid phase. mdpi.comwa.gov | Use of C18 or cation-exchange cartridges for cleanup. mdpi.com |

| DLLME | Use of a small amount of extraction solvent dispersed in the sample. mdpi.com | A rapid and green alternative for extraction from aqueous samples. |

This table compares different sample preparation techniques applicable to this compound analysis.

Solid-Phase Extraction (SPE)

Method Validation Parameters in Research Settings

The validation of an analytical method ensures that it is suitable for its intended purpose. Key parameters include the limit of detection, limit of quantification, linearity, accuracy, precision, and selectivity. While specific data for this compound is not available, the following sections outline the principles of these parameters as they would apply to its analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

No specific LOD or LOQ values for this compound have been published in the scientific literature. For related compounds, such as the parent drug trimipramine and other tricyclic antidepressants, these limits are typically determined using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) and fall within the low nanogram per milliliter (ng/mL) range in biological matrices. nih.gov For instance, a validated UPLC method for trimipramine and its impurities reported a general LOQ of 0.009% relative to a standard concentration, indicating high sensitivity for impurity detection. researchgate.net

Linearity and Dynamic Range

Linearity demonstrates the proportionality of the analytical signal to the concentration of the analyte over a specific range. The dynamic range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.

Specific data on the linearity and dynamic range for the analysis of this compound are not available in published research. In general, for the analysis of pharmaceutical impurities, linearity is established across a range that covers from the reporting threshold to at least 120% of the specification limit for that impurity. A common acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.99. demarcheiso17025.comwjarr.com A study on trimipramine and its impurities showed a correlation coefficient greater than 0.99 for the impurities analyzed. researchgate.net

Accuracy and Precision (Reproducibility)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample.

Published, peer-reviewed data detailing the accuracy and precision for the quantification of this compound could not be identified. For pharmaceutical impurity analysis, accuracy is often expressed as the percent recovery of the analyte spiked into a placebo matrix. Acceptance criteria for accuracy are typically within 80-120% of the theoretical value. Precision is evaluated at different levels (repeatability, intermediate precision) and is expressed as the relative standard deviation (RSD), which is generally expected to be ≤15%. demarcheiso17025.com A validation study for trimipramine impurities reported recovery values between 93.8% and 106.2%. researchgate.net

Selectivity and Interference Studies

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as the parent drug, other impurities, degradation products, and matrix components.

There are no specific selectivity or interference studies for this compound documented in the scientific literature. In practice, selectivity would be demonstrated by showing that the analytical signal for this compound is free from interference at its specific retention time in a chromatogram. This is typically achieved by analyzing blank samples, placebo samples, and samples spiked with the parent compound (trimipramine) and all other known related substances. The goal is to ensure that no co-eluting peaks interfere with the accurate measurement of this compound.

Advanced Research Avenues and Methodological Considerations

Investigation of Dehydro Trimipramine (B1683260) Degradation Pathways

Understanding the degradation of dehydro trimipramine is crucial for comprehending its stability and potential transformations within biological and environmental systems. Research on the parent compound, trimipramine, reveals several degradation pathways that are likely relevant to its metabolites.

Photodegradation is a significant factor in the transformation of tricyclic antidepressants. Studies on trimipramine have shown that it undergoes photolysis, leading to the formation of various photo-transformation products (PTPs). researchgate.netnih.gov The primary mechanism often involves hydroxylation. researchgate.netnih.gov One study identified 14 new PTPs of trimipramine after UV irradiation. researchgate.netnih.gov It is plausible that this compound would follow similar photodegradation pathways. The rate of photolysis can be influenced by factors such as the initial concentration of the compound, pH, and temperature. researchgate.net

In addition to photodegradation, metabolic degradation is a key pathway. Trimipramine is metabolized in the body into several active metabolites, including desmethyltrimipramine, 2-hydroxytrimipramine, and trimipramine-N-oxide. wikipedia.orgnih.gov While this compound is not always listed as a primary metabolite, its formation through processes like dehydrogenation of the dibenzazepine (B1670418) ring is a possibility. Acetylation of a hydroxylated metabolite of trimipramine can lead to dehydration, resulting in a dehydro derivative, specifically 10,11-dehydro-2-acetoxytrimipramine. researchgate.net Further research is needed to specifically elucidate the degradation pathways of this compound itself.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound, likely present in low concentrations in complex matrices, necessitates the development of highly sensitive and specific analytical methods. A variety of techniques have been employed for the analysis of trimipramine and its metabolites, which could be adapted for this compound.

High-performance liquid chromatography (HPLC) is a commonly used method. nih.govcapes.gov.broup.comcapes.gov.brresearchgate.net It can be coupled with various detectors, including UV detection and mass spectrometry (MS), to enhance selectivity and sensitivity. ebi.ac.uk A fully automated HPLC method with on-line solid-phase extraction has been developed for the determination of trimipramine and its N-demethylated metabolite, achieving a limit of quantification below 10 ng/ml. capes.gov.br

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing trimipramine and its metabolites, including hydroxylated and demethylated forms. nih.gov This method often involves derivatization steps to improve the volatility and chromatographic behavior of the analytes. nih.gov

Capillary electrophoresis (CE) coupled with electrochemiluminescence (ECL) detection has also been successfully used for the analysis of trimipramine, achieving detection limits as low as 1 nM. nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for characterizing the fragmentation patterns of trimipramine and its metabolites, which is essential for their structural elucidation and confident identification in complex samples. researchgate.net

Table 1: Analytical Techniques for Trimipramine and its Metabolites

| Analytical Technique | Analytes | Key Features | Limit of Quantification/Detection | Reference |

|---|---|---|---|---|

| HPLC with On-line SPE | Trimipramine, N-desmethyltrimipramine | Fully automated, column-switching | < 10 ng/ml | capes.gov.br |

| GC-MS | Trimipramine and 4 metabolites | Includes derivatization steps | 2-4 ng/ml | nih.gov |

| Capillary Electrophoresis-ECL | Imipramine (B1671792), Trimipramine | Baseline separation with β-CD | 1-5 nM (LOD) | nih.gov |

| HPLC-UV | Imipramine, Trimipramine | Dispersive liquid-liquid microextraction | - | ebi.ac.uk |

| LC-MS/MS | 15 Tricyclic Antidepressants | Rapid protein precipitation | - | waters.com |

Computational Modeling and Molecular Dynamics Simulations of this compound

Molecular modeling methods, including molecular docking and MD simulations, have been used to study the interaction of tricyclic antidepressants with their biological targets, such as the NMDA receptor. rjraap.comorscience.runih.gov These studies can identify binding sites and elucidate the structural features that determine the inhibitory activity of these drugs. rjraap.comorscience.runih.gov For instance, MD simulations have revealed the conformational flexibility of the tricyclic ring system and the side chain, which is crucial for receptor interaction. nih.gov

Computational tools can also predict various physicochemical properties and metabolic pathways. nih.gov For example, the ADMET Predictor has been used to investigate the metabolic enzymes involved in the breakdown of certain drugs. nih.gov Such computational approaches could be applied to this compound to predict its three-dimensional structure, electrostatic potential, and interactions with key enzymes and receptors, providing insights into its potential biological activity and metabolic fate.

Isotope-Labeled this compound for Metabolic Tracing Studies

Isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows for the tracing of a drug and its metabolites through a biological system. symeres.com

Deuterium-labeled trimipramine, such as Trimipramine-d3, is commercially available and used as an internal standard for the quantification of trimipramine by GC- or LC-MS. medchemexpress.commedchemexpress.comchemsrc.commegazyme.com.cncaymanchem.commedchemexpress.cn The use of stable isotopes can also affect the pharmacokinetic and metabolic profiles of a drug, a phenomenon known as the kinetic isotope effect. symeres.commedchemexpress.com

Exploration of this compound in Environmental Fate Studies, if Applicable

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. mdpi.com Tricyclic antidepressants, including trimipramine, have been detected in the aquatic environment. nih.govebi.ac.uknih.gov Therefore, understanding the environmental fate of this compound is an important area of research.

Studies on trimipramine have shown that it can undergo photodegradation in aqueous solutions, but it and its phototransformation products are not readily biodegradable. researchgate.netnih.gov Some of the transformation products may even be toxic to aquatic organisms. researchgate.net Quantitative structure-activity relationship (QSAR) models can be used to predict the environmental properties and toxicity of these compounds. researchgate.netnih.gov

Given that trimipramine is considered an environmental contaminant, it is highly probable that its metabolites, including this compound, also persist in the environment. ebi.ac.uknih.gov Further research is needed to specifically investigate the occurrence, persistence, and potential ecotoxicity of this compound in various environmental compartments, such as surface water and wastewater effluent. edqm.eu

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying trimipramine and its metabolites (e.g., dehydro trimipramine) in pharmaceutical formulations?

- Methodology : Spectrophotometric methods using σ- and π-acceptors (e.g., iodine or chloranilic acid) are validated for routine quality control. Key parameters include:

- Calibration curves derived via least-squares regression (RSD <3.0% for precision, recovery rates 98–102% for accuracy) .

- Interference testing with excipients (e.g., starch, lactose) to confirm specificity .

- Ruggedness validation using multiple analysts and instruments to ensure reproducibility .

Q. What are the primary metabolic pathways of trimipramine, and how do they influence its pharmacological activity?

- Methodology : Stereoselective metabolism studies using chiral chromatography or capillary electrophoresis (CE) reveal:

- (+)-Trimipramine undergoes preferential N-demethylation, contributing to antidepressant activity.

- (−)-Trimipramine undergoes 2-hydroxylation, linked to sedative effects .

- <2% of the parent compound is excreted unchanged, emphasizing the need to characterize metabolites like this compound for toxicity and efficacy .

Q. What are the key pharmacological targets of trimipramine, and how are they experimentally validated?

- Methodology : Receptor binding assays (e.g., radioligand displacement) identify:

- Antagonism at 5-HT1A (pKa = 6.39), 5-HT2A (pKa = 8.10), and 5-HT3 (pKa = 4.66) receptors .

- In vitro models (e.g., isolated tissue preparations) validate dose-dependent effects on serotonin uptake inhibition .

Advanced Research Questions

Q. How can researchers design experiments to optimize the photodegradation of trimipramine in environmental samples while minimizing energy consumption?

- Methodology :

- Use UV/Sulfite/ZnO (USZ) systems in baffle-aided photocatalytic reactors (BPCR) to enhance reaction kinetics. Key parameters:

- Molar ratio Sulfite:ZnO:Trimipramine = 2:1:100 , pH 7, 30-minute reaction time (97.4% degradation) .

- BPCR increases reaction rate constants (kobs) by 17% and reduces energy consumption (EEO from 8.61 to 5.37 kWh/m³) .

- Monitor intermediates via LC-MS (e.g., hexane-1,6-diol, formaldehyde) to assess degradation pathways .

Q. What methodological considerations are critical when analyzing stereoselective metabolism of trimipramine in preclinical models?

- Methodology :

- Employ chiral stationary phases in HPLC or CE to separate enantiomers .

- Validate metabolic stability using hepatic microsomes or in vivo models to quantify enantiomer-specific clearance rates .

- Correlate pharmacokinetic data with behavioral assays (e.g., forced swim test) to link metabolite profiles to efficacy .

Q. How should researchers resolve contradictory data in trimipramine degradation studies (e.g., varying efficiency under similar conditions)?

- Methodology :

- Parameter optimization : Test variables like catalyst loading (ZnO), sulfite concentration, and reactor geometry (BPCR vs. conventional) .

- Analytical validation : Ensure spectrophotometric methods are free from matrix interference (e.g., excipients, dissolved organics) .

- Statistical rigor : Use ANOVA to compare inter-day/intra-day variability and identify outlier datasets .

Q. What strategies are recommended for elucidating the receptor-binding kinetics of trimipramine derivatives (e.g., this compound)?

- Methodology :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Molecular docking simulations to predict interactions with 5-HT receptor subtypes .

- In vivo electrophysiology to correlate receptor occupancy with behavioral outcomes (e.g., anxiety models) .

Key Considerations for Experimental Design

- Precision vs. Accuracy : Prioritize methods with RSD <3.0% and recovery rates >98% for regulatory compliance .

- Environmental Impact : BPCR reactors reduce total system costs by 65% compared to conventional setups .

- Ethical Compliance : Adhere to ICH guidelines for preclinical-to-clinical translation, including toxicity profiling of metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.